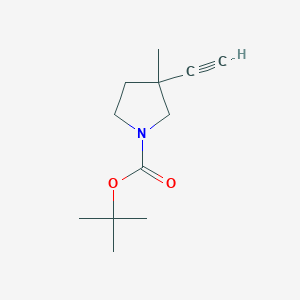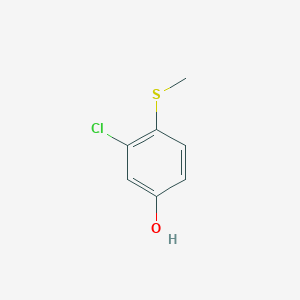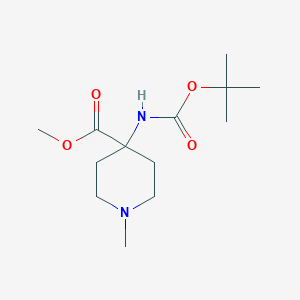
tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential applications in various fields of scientific research. TBMPC is a derivative of pyrrolidine, a four-membered saturated heterocyclic compound, and is composed of a tert-butyl group, a methyl group, and an ethynyl group. TBMPC is of particular interest due to its unique structure, which has been found to be of use in a variety of research applications.
科学的研究の応用
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent in stereoselective transformations. Additionally, this compound has been found to be useful in the synthesis of peptides and peptidomimetics, as well as in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is not well understood. However, it is believed that the tert-butyl group of the compound is responsible for its activity, as it has been found to be an important factor in the catalytic activity of the compound. Additionally, the ethynyl group of this compound has been found to play an important role in its catalytic activity, as it is believed to be responsible for the formation of a reactive intermediate, which is then used to catalyze the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic and non-irritating, and it has been found to be an effective catalyst in a variety of organic reactions. Additionally, it has been found to be useful in the synthesis of peptides and peptidomimetics, and it has been used in the study of enzyme-catalyzed reactions.
実験室実験の利点と制限
The advantages of using tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate in lab experiments include its non-toxic and non-irritating properties, its ability to catalyze a variety of organic reactions, and its usefulness in the synthesis of peptides and peptidomimetics. Additionally, this compound is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, and it is not known if the compound has any adverse effects on human health.
将来の方向性
Future research on tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of this compound in various fields, such as drug design and development, and on developing improved methods for synthesizing the compound. Additionally, research should focus on exploring the potential of using this compound as a catalyst in other organic reactions, as well as in the synthesis of peptides and peptidomimetics. Finally, research should focus on exploring the potential of using this compound in the study of enzyme-catalyzed reactions.
合成法
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, or a reductive amination. In the Grignard reaction, tert-butylmagnesium chloride is reacted with 3-ethynyl-3-methylpyrrolidine-1-carboxylic acid, resulting in the formation of this compound. In the Wittig reaction, the ethynyl group is formed by the reaction of a phosphonium ylide with an aldehyde. Finally, in the reductive amination, an amine is reacted with an aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
特性
IUPAC Name |
tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABXFOQDOYKTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298464.png)
![2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298477.png)
![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298496.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)
![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)
![(2R,3S)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2R,3S)-MeO-POP](/img/structure/B6298511.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298512.png)



![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)
